Potassium gluconate

Catalog No.
S540032
CAS No.
299-27-4
M.F
C6H12KO7
M. Wt
235.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium gluconate

CAS Number

299-27-4

Product Name

Potassium gluconate

IUPAC Name

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Molecular Formula

C6H12KO7

Molecular Weight

235.25 g/mol

InChI

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

RCCFGAWCGJBIIB-JJKGCWMISA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+]

solubility

FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM

Synonyms

boron gluconate, D-gluconate, D-gluconic acid, dextronic acid, gluconate, gluconic acid, gluconic acid, (113)indium-labeled, gluconic acid, (14)C-labeled, gluconic acid, (159)dysprosium-labeled salt, gluconic acid, (99)technecium (5+) salt, gluconic acid, 1-(14)C-labeled, gluconic acid, 6-(14)C-labeled, gluconic acid, aluminum (3:1) salt, gluconic acid, ammonium salt, gluconic acid, calcium salt, gluconic acid, cesium(+3) salt, gluconic acid, cobalt (2:1) salt, gluconic acid, copper salt, gluconic acid, Fe(+2) salt, dihydrate, gluconic acid, lanthanum(+3) salt, gluconic acid, magnesium (2:1) salt, gluconic acid, manganese (2:1) salt, gluconic acid, monolithium salt, gluconic acid, monopotassium salt, gluconic acid, monosodium salt, gluconic acid, potassium salt, gluconic acid, sodium salt, gluconic acid, strontium (2:1) salt, gluconic acid, tin(+2) salt, gluconic acid, zinc salt, lithium gluconate, magnerot, magnesium gluconate, maltonic acid, manganese gluconate, pentahydroxycaproic acid, sodium gluconate, zinc gluconate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[K]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[K]

The exact mass of the compound Potassium gluconate is 234.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in water; practically insol in ether, benzene, absolute alcohol, chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Gluconates - Supplementary Records. It belongs to the ontological category of L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; NUTRIENT_SUPPLEMENT; YEAST_FOOD; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium gluconate (CAS 299-27-4) is a highly soluble, organic potassium salt of gluconic acid that serves two distinct but highly valuable industrial roles. In the pharmaceutical and nutritional formulation sectors, it is procured as a premium electrolyte donor, delivering approximately 94% bioavailability while avoiding the harsh gastrointestinal and sensory profiles characteristic of inorganic alternatives . In the advanced materials sector, it is increasingly prioritized as a single-source, self-activating precursor for synthesizing 3D hierarchical porous carbons[1]. By providing both the carbon skeleton and the potassium activating agent within a single molecule, it streamlines manufacturing workflows and eliminates the need for highly corrosive secondary activators, making it a highly efficient choice for both biological and electrochemical applications.

Generic substitution with common inorganic potassium salts or standard carbon precursors frequently leads to formulation or process failures. In oral supplements and functional foods, substituting potassium gluconate with potassium chloride (KCl) introduces aggressive mucosal irritation—often requiring complex enteric coatings—and imparts a strong bitter-metallic taste that necessitates expensive taste-masking agents [1]. In materials science, attempting to replicate its performance by mixing a standard carbon source with bulk potassium hydroxide (KOH) introduces extreme corrosiveness, hazardous handling requirements, and poor molecular-level mixing, which ultimately degrades the pore size distribution and electrochemical performance of the resulting carbon frameworks[2].

Gastrointestinal Tolerability and Formulation Safety vs. Potassium Chloride

Solid formulations of potassium chloride (KCl) are notorious for causing localized mucosal corrosion, with enteric-coated KCl associated with 40 to 50 small bowel lesions per 100,000 patient-years [1]. Potassium gluconate, conversely, provides a gentle, highly soluble organic matrix that prevents the release of high localized corrosive K+ concentrations, significantly reducing the risk of gastrointestinal ulceration, bleeding, and stenosis [2].

Evidence DimensionGastrointestinal mucosal lesion risk
Target Compound DataMild organic matrix with minimal ulceration risk
Comparator Or BaselinePotassium chloride (40-50 small bowel lesions per 100,000 patient-years)
Quantified DifferenceElimination of severe localized corrosive K+ release
ConditionsOral solid and liquid dosage forms

Allows pharmaceutical and nutraceutical buyers to formulate safer, better-tolerated oral supplements without the need for expensive wax-matrix or enteric-coating technologies.

Self-Activating Precursor for Hierarchical Porous Carbon Synthesis

Traditional synthesis of high-surface-area porous carbon requires mixing a carbon precursor with bulk KOH, a highly corrosive and hazardous process. Potassium gluconate acts as a single-source, self-activating precursor; during pyrolysis, it decomposes to form K2CO3 and KOH in situ at the molecular level [1]. This self-activation yields highly developed hierarchical pore structures with specific surface areas exceeding 2500 m2/g, matching or exceeding traditional two-step KOH activation while eliminating the handling of bulk corrosive agents [2].

Evidence DimensionSynthesis processability and specific surface area (SSA)
Target Compound DataSingle-step self-activation yielding SSA > 2500 m2/g
Comparator Or BaselineTraditional KOH activation (Two-step process requiring hazardous bulk KOH handling)
Quantified DifferenceConsolidation into a single-step process with equivalent or superior porosity
ConditionsPyrolysis/carbonization for supercapacitor electrode synthesis

Drastically improves manufacturing safety and process efficiency for battery and supercapacitor material producers.

Sensory Profile and Taste Masking in Liquid Matrices

Inorganic salts like potassium chloride dissociate fully in aqueous solutions, releasing free K+ ions that strongly activate bitter and metallic taste receptors [1]. Potassium gluconate offers a mild, slightly saline taste profile because the gluconate counterion mitigates the harsh metallic perception[2]. This fundamental chemical difference allows formulators to achieve target potassium levels in syrups and beverages without relying on heavy, costly artificial flavor systems.

Evidence DimensionSensory profile and bitterness
Target Compound DataMild, slightly saline taste
Comparator Or BaselinePotassium chloride (Strong metallic and bitter taste)
Quantified DifferenceSignificant reduction in metallic receptor activation
ConditionsAqueous solutions, syrups, and functional beverages

Lowers formulation costs and improves consumer compliance by eliminating the need for aggressive taste-masking additives.

Acid-Base Neutrality in General Supplementation vs. Potassium Citrate

While both potassium gluconate and potassium citrate offer high bioavailability (approx. 94%), they serve different physiological roles. Potassium citrate is highly alkalinizing and is specifically procured for medical applications requiring urinary pH elevation (e.g., achieving a 74% reduction in kidney stone recurrence) [1]. Potassium gluconate provides efficient potassium replenishment without aggressively altering the systemic acid-base balance, making it the preferred choice for general electrolyte deficiency and broad food fortification .

Evidence DimensionPhysiological acid-base impact
Target Compound DataNeutral/mild impact, ideal for general replenishment
Comparator Or BaselinePotassium citrate (Strongly alkalinizing, targeted for urinary pH elevation)
Quantified DifferenceAvoidance of unintended systemic alkalinization
ConditionsDietary supplementation and food fortification

Ensures that food and beverage manufacturers can fortify products with potassium without unintentionally altering the consumer's urinary pH.

Liquid Electrolytes and Pediatric/Geriatric Syrups

Potassium gluconate is the optimal choice for liquid formulations due to its high water solubility and mild, slightly saline taste, which bypasses the severe metallic bitterness and gastrointestinal irritation associated with potassium chloride [1].

Single-Source Precursor for Supercapacitor Electrodes

In advanced energy storage manufacturing, potassium gluconate is utilized to synthesize heteroatom-doped, 3D hierarchical porous carbons, leveraging its self-activating properties to avoid the hazardous handling and complex mixing of bulk KOH [2].

Broad-Spectrum Food and Beverage Fortification

For manufacturers looking to reduce sodium or add potassium to commercial food products, potassium gluconate provides high bioavailability without the aggressive urinary alkalinizing effects of potassium citrate, ensuring broad consumer compatibility [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Odourless, free flowing white to yellowish white, crystalline powder or granules
Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]

Color/Form

YELLOWISH-WHITE CRYSTALS

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

235.02200920 g/mol

Monoisotopic Mass

235.02200920 g/mol

Heavy Atom Count

14

Taste

MILD, SLIGHTLY SALINE TASTE

Odor

ODORLESS

Appearance

Solid powder

Melting Point

180

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12H3K5QKN9

Related CAS

35087-77-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 114 of 115 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Because of potassium’s wide-ranging roles in the body, low intakes can increase the risk of illness. Potassium supplements are indicated to prevent hypokalemia in patients who would be at particular risk if hypokalemia were to develop (e.g., digitalis treated patients with significant cardiac arrhythmias). Potassium deficiency occurs when the rate of loss through renal excretion and/or loss from the gastrointestinal tract is higher than the rate of potassium intake. In addition to serving as a preventative supplement, potassium gluconate also serves as a treatment for decreased potassium levels,,.

Therapeutic Uses

IRRESPECTIVE OF THE SALT USED, POTASSIUM IS COMPLETELY DISSOCIABLE & HENCE IS UNAFFECTED IN ITS IRRITANT ACTIONS & ABSORPTION BY THE ANION IN THE COMPD. /POTASSIUM SALTS/
A SOURCE OF POTASSIUM FOR MGMNT OF HYPOKALEMIC STATES, SUCH AS OCCUR CONSEQUENT TO ADRENOCORTICOID THERAPY OR USE OF THIAZIDE DIURETICS, OR FOR DELIBERATE PRODN OF HYPERKALEMIA, AS FOR TREATMENT OF DIGITALIS INTOXICATION.
...USED TO TREAT HYPOKALEMIA ASSOC WITH HYPERCHLOREMIA (EG RENAL TUBULAR ACIDOSIS, HYPOKALEMIA ASSOC WITH ACIDOSIS). IF...USED IN PT WITH HYPOKALEMIC HYPOCHLOREMIC ALKALOSIS, A SOURCE OF CHLORIDE ION (EG, AMMONIUM CHLORIDE, LYSINE MONOHYDROCHLORIDE) SHOULD BE PROVIDED. /POTASSIUM PREPN/

Pharmacology

Potassium is an essential nutrient. It is the most abundant cation in intracellular fluid, where it plays a key role in maintaining cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves [L2650]. Increases in interstitial potassium play an important role in eliciting rapid vasodilation, allowing for blood flow to increase in exercising muscle [L2660].

ATC Code

A - Alimentary tract and metabolism
A12 - Mineral supplements
A12B - Potassium
A12BA - Potassium
A12BA05 - Potassium gluconate

Mechanism of Action

Potassium is the most abundant cation (approximately 150 to 160 mEq per liter) within human cells. Intracellular sodium content is relatively low. In the extracellular fluid, sodium predominates and the potassium content is low (3.5 to 5 mEq per liter). A membrane-bound enzyme, sodium-potassium–activated adenosinetriphosphatase (Na +K +ATPase), actively transports or pumps sodium out and potassium into cells to maintain the concentration gradients. The intracellular to extracellular potassium gradients are necessary for nerve impulse signaling in such specialized tissues as the heart, brain, and skeletal muscle, and for the maintenance of physiologic renal function and maintenance of acid-base balance. High intracellular potassium concentrations are necessary for numerous cellular metabolic processes. Intracellular K+ serves as a reservoir to limit the fall in extracellular potassium concentrations occurring under pathologic conditions with loss of potassium from the body.

Other CAS

35087-77-5
299-27-4

Absorption Distribution and Excretion

Potassium is rapidly and well absorbed. A 2016 dose-response trial found that humans absorb about 94% of potassium gluconate in supplements, and this absorption rate is similar to that of potassium from potatoes.
90% of potassium is eliminated via the kidneys. A small amount is eliminated in feces and sweat.
Distribution is largely intracellular, but it is the intravascular concentration that is primarily responsible for toxicity.
Potassium is freely filtered by the glomerulus in the kidney. The majority of filtered potassium is reabsorbed in the proximal tubule and loop of Henle. Less than 10% of the filtered load reaches the distal nephron. In the proximal tubule of the nephron, potassium absorption is mainly passive and proportional to Na+ and water. K+ reabsorption in the thick ascending limb of Henle occurs through both transcellular and paracellular pathways. The transcellular component is regulated by potassium transport on the apical membrane Na+-K+-2Cl− cotransporter. The secretion of potassium begins in the early distal convoluted tubule of the nephron and progressively increases along the distal nephron into the cortical collecting duct. Most urinary K+ can be accounted for by electrogenic K+ secretion mediated by principal cells in the initial collecting duct and the cortical collecting duct. An electroneutral K+ and Cl− cotransport mechanism is also present on the apical surface of the distal nephron. Under conditions of potassium deficiency, reabsorption of the cation occurs in the collecting duct. This process is regulated by the upregulation in the apically located H+-K+-ATPase on α-intercalated cells.

Wikipedia

Potassium_gluconate

Drug Warnings

SUGAR-COATED POTASSIUM GLUCONATE TABLETS DISSOLVE @ HIGHER LEVEL /IN GI TRACT/ THAN DO ENTERIC-COATED TABLETS OF POTASSIUM CHLORIDE BUT, BY THIS VERY FACT, ARE FREE TO CAUSE THE IRRITATION FOR WHICH CHLORIDE TABLET WAS COATED. /THUS/...GLUCONATE HAS NO ADVANTAGE OVER NONENTERIC-COATED POTASSIUM CHLORIDE TABLETS.
A FULL GLASS OF WATER TAKEN WITH /POTASSIUM GLUCONATE/...GREATLY REDUCES THE IRRITANT EFFECTS... HYPOCHLOREMIA IS FREQUENT ACCOMPANIMENT OF HYPOKALEMIA; IN SUCH INSTANCES /POTASSIUM/ CHLORIDE IS DEFINITELY PREFERRED /OVER POTASSIUM GLUCONATE/.
...SINCE GLUCONATE METABOLIZES TO BICARBONATE, IT CONTRIBUTES TO ALKALOSIS, WHICH MAY BE...PRESENT IN HYPOKALEMIA. THUS IT WOULD BE DIFFICULT TO FIND SITUATIONS IN WHICH GLUCONATE WOULD BE SUPERIOR /TO POTASSIUM CHLORIDE/.

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ACIDITY_REGULATOR; NUTRIENT_SUPPLEMENT; YEAST_FOOD; -> JECFA Functional Classes

Methods of Manufacturing

GLUCOSE MAY BE OXIDIZED TO GLUCONIC ACID BY VARIOUS PROCESSES, EG ELECTROLYTIC OXIDN OF ALKALINE SOLN, REACTION WITH HYPOBROMITES, OR BY FERMENTATION USING ASPERGILLUS NIGER OR VARIOUS OTHER MICROORGANISMS. NEUTRALIZATION WITH POTASSIUM HYDROXIDE PROVIDES THE OFFICIAL SALT.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Machinery Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Fabricated Metal Product Manufacturing
D-Gluconic acid, potassium salt (1:1): ACTIVE
D-Gluconic acid, potassium salt (1:?): ACTIVE

Stability Shelf Life

STABLE IN AIR.

Dates

Last modified: 08-15-2023
1: Macdonald-Clarke CJ, Martin BR, McCabe LD, McCabe GP, Lachcik PJ, Wastney M, Weaver CM. Bioavailability of potassium from potatoes and potassium gluconate: a randomized dose response trial. Am J Clin Nutr. 2016 Aug;104(2):346-53. doi: 10.3945/ajcn.115.127225. Epub 2016 Jul 13. PubMed PMID: 27413123.
2: Theisen SK, DiBartola SP, Radin MJ, Chew DJ, Buffington CA, Dow SW. Muscle potassium content and potassium gluconate supplementation in normokalemic cats with naturally occurring chronic renal failure. J Vet Intern Med. 1997 Jul-Aug;11(4):212-7. PubMed PMID: 9298475.
3: Woehler A, Lin KH, Neher E. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method. J Physiol. 2014 Nov 15;592(22):4863-75. doi: 10.1113/jphysiol.2014.281097. Epub 2014 Sep 5. PubMed PMID: 25194050; PubMed Central PMCID: PMC4259532.
4: Oley S, Schultz L, Shwartz S, Katz A, Allen A. Potassium citrate and potassium gluconate versus potassium chloride. Experimental evaluation of relative intestinal toxicity. JAMA. 1967 Jan 16;199(3):215-7. PubMed PMID: 6071161.
5: Tsujitani M, Okabe E, Ito H. Effect of potassium gluconate on potassium transport of rat erythrocytes. Jpn J Pharmacol. 1986 Jan;40(1):135-41. PubMed PMID: 2937946.
6: Petraitiene R, Petraitis V, Witt JR 3rd, Durkin MM, Bacher JD, Wheat LJ, Walsh TJ. Galactomannan antigenemia after infusion of gluconate-containing Plasma-Lyte. J Clin Microbiol. 2011 Dec;49(12):4330-2. doi: 10.1128/JCM.05031-11. Epub 2011 Oct 5. PubMed PMID: 21976760; PubMed Central PMCID: PMC3232943.
7: FRANCOIS G. [Potassium reload during diuretic treatments with a gluconate syrup]. Gaz Med Fr. 1962 Jun 25;69:2127-9. French. PubMed PMID: 13894552.
8: BERNHARD A. The use of potassium gluconate in hypopotassemia. Science. 1951 Jun 29;113(2948):751. PubMed PMID: 14854874.
9: BLAIR A, SEGAL S. The isolation of blood glucose as potassium gluconate. J Lab Clin Med. 1960 Jun;55:959-64. PubMed PMID: 13801234.
10: Matayoshi K. [Retentive effect of potassium gluconate (K-GL) on potassium Level--mechanism of the effect of K-GL on potassium transport of rat erythrocytes]. Kanagawa Shigaku. 1986 Dec;21(3):350-60. Japanese. PubMed PMID: 3504524.
11: Fennelly C, Wang Z, Criswell T, Soker S. Sustained Depolarization of the Resting Membrane Potential Regulates Muscle Progenitor Cell Growth and Maintains Stem Cell Properties In Vitro. Stem Cell Rev. 2016 Dec;12(6):634-644. PubMed PMID: 27696329.
12: LONG CL, GEIGER JW. LIQUID SCINTILLATION COUNTING OF THE POTASSIUM GLUCONATE DERIVATIVE OF BLOOD GLUCOSE. Anal Biochem. 1965 Feb;10:253-9. PubMed PMID: 14302451.
13: Yanagihara AA, Shohet RV. Cubozoan venom-induced cardiovascular collapse is caused by hyperkalemia and prevented by zinc gluconate in mice. PLoS One. 2012;7(12):e51368. doi: 10.1371/journal.pone.0051368. Epub 2012 Dec 12. PubMed PMID: 23251508; PubMed Central PMCID: PMC3520902.
14: HOWARD PJ, WILDE WS, MALVIN RL. Localization of renal calcium transport; effect of calcium loads and of gluconate anion on water, sodium and potassium. Am J Physiol. 1959 Aug;197:337-41. PubMed PMID: 14403462.
15: Warr OS, Nash JP. Jejunal ulceration. Report of a case apparently associated with potassium gluconate. JAMA. 1967 Jan 16;199(3):217-8. PubMed PMID: 6071175.
16: Otani M, Ihara N, Umezawa C, Sano K. Predominance of gluconate formation from glucose during germination of Bacillus megaterium QM B1551 spores. J Bacteriol. 1986 Jul;167(1):148-52. PubMed PMID: 3013833; PubMed Central PMCID: PMC212853.
17: Toribio RE, Kohn CW, Rourke KM, Levine AL, Rosol TJ. Effects of hypercalcemia on serum concentrations of magnesium, potassium, and phosphate and urinary excretion of electrolytes in horses. Am J Vet Res. 2007 May;68(5):543-54. PubMed PMID: 17472456.
18: Müller KR, Gentile A, Klee W, Constable PD. Importance of the effective strong ion difference of an intravenous solution in the treatment of diarrheic calves with naturally acquired acidemia and strong ion (metabolic) acidosis. J Vet Intern Med. 2012 May-Jun;26(3):674-83. doi: 10.1111/j.1939-1676.2012.00917.x. Epub 2012 Apr 4. PubMed PMID: 22486951.
19: McCullough PA, Beaver TM, Bennett-Guerrero E, Emmett M, Fonarow GC, Goyal A, Herzog CA, Kosiborod M, Palmer BF. Acute and chronic cardiovascular effects of hyperkalemia: new insights into prevention and clinical management. Rev Cardiovasc Med. 2014;15(1):11-23. Review. PubMed PMID: 24762462.
20: Raymond CB, Sood AR, Wazny LD. Treatment of hyperkalemia in patients with chronic kidney disease--a focus on medications. CANNT J. 2010 Jul-Sep;20(3):49-53; quiz 54-5. PubMed PMID: 21038829.

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